O,p'-ditolyl sulfone
Description
General Significance of Sulfone Architectures in Organic Chemistry
The sulfone group is a hexavalent sulfur-containing functional group with the general structure R-S(=O)₂-R', where R and R' are organic groups. innovareacademics.inresearchgate.net This group is relatively inert and possesses distinct electronic and structural features. wikipedia.orgthieme-connect.com The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of adjacent parts of the molecule. thieme-connect.com For instance, vinyl sulfones are effective Michael acceptors. wikipedia.org
Sulfones are considered "chemical chameleons" or "pluripotent" due to their ability to participate in a wide array of chemical transformations. nih.gov Their reactivity can be modulated, allowing them to act as electrophiles, nucleophiles, or radicals depending on the reaction conditions. nih.gov This versatility makes them valuable intermediates in organic synthesis. nih.govthieme-connect.com Notable reactions involving sulfones include the Ramberg–Bäcklund reaction and the Julia olefination, where sulfones are converted into alkenes. wikipedia.org
Beyond their role as synthetic intermediates, sulfones are integral to various applied fields. They are found in high-performance polymers like polyethersulfone (PES), which are valued for their high strength, and resistance to oxidation, corrosion, and high temperatures. wikipedia.orgnih.gov Sulfolane, a cyclic sulfone, is utilized in industrial processes to extract aromatic compounds from petroleum. wikipedia.org
Historical Context of Diaryl Sulfone Synthesis and Application Research
The synthesis of sulfones has been a subject of interest since the 19th century. thieme-connect.com Traditionally, the most common methods for preparing sulfones include the oxidation of thioethers (sulfides) or sulfoxides, Friedel–Crafts-type reactions with sulfonyl halides, the electrophilic trapping of sulfinic acid salts, and the addition of sulfonyl radicals to alkenes or alkynes. wikipedia.orgnih.gov The oxidation of sulfides remains a widely used and straightforward method. thieme-connect.com Another classical approach is the aromatic sulfonylation using sulfonyl halides or sulfonic acid anhydrides with a Lewis acid catalyst. wikipedia.orgthieme-connect.com
Research into the applications of diaryl sulfones has revealed their significance in medicinal chemistry and materials science. thieme-connect.comchemistryviews.org For example, 4,4'-dichlorodiphenyl sulfone is a key precursor for high-performance polymers like polyethersulfone (PES) and Udel. wikipedia.orgsmolecule.com These polymers are known for their rigidity and resistance to high temperatures. smolecule.com In the realm of pharmaceuticals, the diaryl sulfone scaffold is present in various therapeutic agents. researchgate.net
Scope and Focus: Academic Investigation of O,p'-ditolyl Sulfone
This article focuses specifically on the academic investigation of this compound, an isomer of the more commonly studied p,p'-ditolyl sulfone. The "o,p'" designation indicates that the two tolyl (methylphenyl) groups are attached to the sulfonyl group at the ortho and para positions of their respective rings. The systematic IUPAC name for this compound is 1-methyl-2-[(4-methylphenyl)sulfonyl]benzene.
The following sections will delve into the synthesis, chemical properties, and specific research applications of this compound, drawing from available scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
41908-97-8 |
|---|---|
Molecular Formula |
C14H14O2S |
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-methyl-2-(4-methylphenyl)sulfonylbenzene |
InChI |
InChI=1S/C14H14O2S/c1-11-7-9-13(10-8-11)17(15,16)14-6-4-3-5-12(14)2/h3-10H,1-2H3 |
InChI Key |
ITAJGXLAYACITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of O,p Ditolyl Sulfone
Kinetic and Thermodynamic Aspects of Sulfone Cleavage Reactions
Sulfuric Acid-Mediated Cleavage of Substituted Diaryl Sulfones
The cleavage of the carbon-sulfur (C-S) bond in diaryl sulfones, such as the isomers of ditolyl sulfone, can be induced by treatment with concentrated sulfuric acid at elevated temperatures. This reaction, a reversal of the sulfonation process, is of significant interest for understanding the stability of these compounds and for potential synthetic applications.
Studies on di-p-tolyl sulfone have shown that its cleavage in concentrated sulfuric acid occurs at temperatures above 120°C. researchgate.net The primary products of this reaction are the corresponding sulfonic acids, which can be identified and quantified through methods like gas chromatography-mass spectrometry of their ester derivatives. researchgate.net The kinetics of this cleavage have been investigated for a series of di-p-substituted diaryl sulfones. By monitoring the formation of sulfonic acids over time, typically using a double end-point titration method, second-order rate plots can be constructed. These plots have demonstrated good linearity, allowing for the determination of rate constants at various temperatures. researchgate.net
From these rate constants, Arrhenius plots can be generated to determine the activation energies for the cleavage reactions. A key finding from these kinetic studies is the influence of substituents on the aromatic rings. Electron-donating groups attached to the aryl rings are observed to decrease the activation energy of the reaction, thereby accelerating the cleavage rate. Conversely, electron-withdrawing groups increase the activation energy, making the C-S bond more resistant to cleavage under these acidic conditions. researchgate.net This trend is consistent with a mechanism where the protonation of the sulfone group is a key step, followed by the departure of a sulfonic acid group, a process facilitated by electron density in the aromatic ring.
While specific kinetic and thermodynamic data for the o,p'-ditolyl sulfone isomer is not extensively detailed in the cited literature, the general principles derived from studies on closely related diaryl sulfones, particularly the di-p-tolyl isomer, provide a strong framework for understanding its behavior. The asymmetrical nature of the o,p'-isomer likely introduces additional steric and electronic effects that would influence the precise rate and activation energy of its cleavage compared to its symmetrical counterparts.
Radical Processes and Photoreactions Involving the Sulfone Moiety
The sulfone group can participate in a variety of radical reactions, often initiated by photolysis or other high-energy inputs. These processes involve the homolytic cleavage of the C-S bonds and the formation of various radical intermediates.
Homolysis of C-S Bonds and Radical Pair Formation
The breaking of a covalent bond where each fragment retains one of the bonding electrons is known as homolysis, leading to the formation of radicals. libretexts.org The C-S bond in diaryl sulfones can undergo homolysis under appropriate conditions, such as photolysis. This process results in the formation of an aryl radical and a sulfonyl radical. The relative ease of this bond cleavage is influenced by the stability of the resulting radical species. libretexts.org For instance, the formation of a stable tolyl radical would be a driving force in the homolysis of ditolyl sulfone.
The process can be represented as: Ar-SO₂-Ar' → Ar• + •SO₂-Ar'
The stability of the resulting radicals is a crucial factor. Factors that stabilize radicals, such as resonance delocalization in the case of the tolyl radical, can lower the energy required for bond homolysis. libretexts.org The environment in which the reaction occurs also plays a role. For example, radical-based methods are increasingly used for the late-stage introduction of sulfur-containing functional groups into complex molecules. nih.gov
Formation of Intramolecular Dimer Radical Ions of Aromatic Sulfones
Under conditions such as electron beam pulse radiolysis in the liquid phase, diphenyl sulfone derivatives can form intramolecular dimer radical ions, both cations and anions. researchgate.netdntb.gov.uanih.gov In these species, a single excess charge (either a hole or an electron) is delocalized over the two aromatic rings within the same molecule. researchgate.netnih.gov This phenomenon is stabilized by charge resonance. nih.gov
For diphenyl sulfone derivatives, transient absorption spectra have provided evidence for the formation of these dimer radical ions. researchgate.netnih.gov Density functional theory (DFT) calculations support these experimental findings. researchgate.netdntb.gov.uanih.gov A significant observation is that the formation of the dimer radical anion is dependent not only on the inductive effect of the sulfonyl group but also on the conjugation involving the d-orbitals of the sulfur atom and the phenyl rings. researchgate.netdntb.gov.uanih.gov This interaction leads to charge delocalization between the phenyl rings and inhibits their free rotation, which stabilizes the dimer radical anion, allowing for its observation even at room temperature. nih.gov While many aromatic molecules form dimer radical cations, the formation of stable dimer radical anions is less common, making the behavior of diphenyl sulfones noteworthy. researchgate.netdntb.gov.uanih.gov
Photolysis-Induced Reactions: Para Tolylation of Pyridine (B92270)
The photochemical reactions of diaryl sulfones have been explored for their synthetic utility. One such application is the arylation of heterocyclic compounds. For instance, the photolysis of di-p-tolyl sulfone in the presence of pyridine has been shown to yield tolylated pyridine derivatives. The primary mechanism involves the homolytic cleavage of the C-S bond of the sulfone upon irradiation, generating a p-tolyl radical. This highly reactive radical can then attack the pyridine ring.
Electrophilic and Nucleophilic Interactions at the Sulfur Center
The sulfur atom in a sulfone group is in a high oxidation state (+6) and is bonded to two oxygen atoms and two carbon atoms. This electronic arrangement makes the sulfur atom highly electron-deficient and thus electrophilic. pearson.com
The strong electrophilicity of the sulfur center in sulfonyl compounds, like toluenesulfonyl chloride, is attributed to the electron-withdrawing effects of the two oxygen atoms through both induction and resonance. pearson.com This makes the sulfur atom susceptible to attack by nucleophiles. Nucleophilic substitution at the sulfonyl sulfur is a common reaction pathway. nih.gov However, unlike the analogous reactions at a carbon center, which typically proceed via a concerted SN2 mechanism, substitution at a sulfonyl sulfur can also occur through a stepwise addition-elimination mechanism involving a pentacoordinate sulfurane intermediate. nih.gov
Conversely, while the sulfur atom itself is electrophilic, the sulfone group as a whole can influence the reactivity of the adjacent aryl rings. The sulfonyl group is strongly electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution and directs incoming electrophiles to the meta-position.
Nucleophilic attack directly on the sulfur atom is a key step in many reactions of sulfones and their derivatives. For example, sulfonyl chlorides react readily with a variety of nucleophiles. researchgate.net While the sulfone group itself is generally stable, under certain conditions, it can be targeted by strong nucleophiles or be transformed into a better leaving group to facilitate reactions. The interplay of electrophilic and nucleophilic interactions at the sulfur center is fundamental to the rich chemistry of diaryl sulfones.
Studies on Electrophilic Intermediates in Sulfonation Processes
The formation of diaryl sulfones, such as ditolyl sulfone, is often a side reaction during the sulfonation of aromatic compounds like toluene (B28343). core.ac.uk The mechanism involves electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry. numberanalytics.comnih.gov In these processes, an electrophile attacks the electron-rich aromatic ring, leading to the formation of a σ-complex, also known as a Wheland or arenium ion intermediate. nih.gov The formation of this intermediate is typically the rate-determining step. numberanalytics.com
Molecular modeling studies on the sulfonation of toluene with sulfur trioxide suggest a mechanism that proceeds through the formation of a π-complex, which then rearranges to a Wheland intermediate. acs.org This intermediate is not thought to directly form toluenesulfonic acid. Instead, it is proposed to react with another molecule of sulfur trioxide to create a pyrosulfonate intermediate. acs.org This species then undergoes a prototropic rearrangement to yield toluenepyrosulfonic acid, which can subsequently react with toluene to produce toluenesulfonic acid. psu.edu
It has been proposed that sulfones are formed during the sulfonation process through the reaction of sulfonic anhydrides with the starting alkylbenzene. core.ac.uk For instance, studies have investigated the reactions of p-toluenesulfonic anhydride (B1165640) with toluene in the presence of catalysts like aluminum chloride (AlCl3) to understand the formation of di-tolyl sulfones. core.ac.uk Some research has even identified a route to di-tolyl sulfone via the intramolecular reaction of p-toluenesulfonic anhydride catalyzed by AlCl3. core.ac.uk
Computational studies have provided further insight, suggesting that the sulfonation of arenes with sulfur trioxide in nonpolar media may occur via a concerted mechanism without involving a traditional 1:1 σ-complex. acs.org In fact, mechanisms involving two molecules of SO3 are calculated to have significantly lower activation barriers. acs.org In polar, complexing solvents, an SEAr mechanism involving a Wheland-type arene-(SO3)2 dimer intermediate is favored. acs.org
Nucleophilic Substitution at Tetracoordinate Hexavalent Sulfur
The sulfur atom in a sulfone group is tetracoordinate and hexavalent. Nucleophilic substitution at this sulfur center is a known class of reactions, though the mechanistic details can be complex and are influenced by the substrate, nucleophile, and solvent. researchgate.netmdpi.com Sulfones can act as electrophiles, and the sulfinate group (:SO2R-) can function as a leaving group in nucleophilic substitution reactions. google.com
The mechanisms of nucleophilic substitution at a sulfonyl sulfur can be more intricate than those at an sp3-hybridized carbon atom. mdpi.com Two primary pathways are often considered: a one-step SN2-like mechanism with a single transition state, or a two-step addition-elimination (A-E) mechanism involving a hypervalent sulfurane intermediate. researchgate.net Distinguishing between these two can be challenging. researchgate.net For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides has been shown through DFT calculations to proceed via an SN2 mechanism. researchgate.net In contrast, the analogous fluoride (B91410) exchange is suggested to follow an A-E mechanism with the formation of a difluorosulfurandioxide intermediate. researchgate.net
The reactivity of sulfones in nucleophilic substitution is highlighted by the reaction of organolithium compounds with sulfonate esters, which leads to the formation of new sulfones. cdnsciencepub.com This demonstrates the susceptibility of the sulfonyl sulfur to nucleophilic attack.
Evidence for Aryne Intermediates in Related Sulfoxide (B87167) Chemistry
While direct studies on aryne intermediates involving this compound are not prevalent, related sulfoxide chemistry provides strong evidence for the formation and reaction of arynes. Arynes are highly reactive intermediates that can be generated and subsequently trapped by various reagents, including sulfoxides. qmul.ac.ukresearchgate.net
The reaction of in-situ generated arynes with aryl vinyl sulfoxides, for example, proceeds through a cascade involving aryne σ-bond insertion into the S-O bond, followed by a stereospecific S-O-vinyl migration to produce ortho-arylsulfinylaryl vinyl ethers. nih.gov Similarly, the reaction of aryl allyl sulfoxides with arynes can lead to 1,2,3-trisubstituted arenes. acs.org This transformation is proposed to occur via a [2+2] cycloaddition, an allyl S→O migration, and a subsequent Claisen rearrangement. acs.org
Furthermore, the interaction of arynes with dimethyl sulfoxide (DMSO) has been shown to form oxathietane intermediates that can ring-open to form sulfur ylides, which can then be functionalized. nih.govacs.org These examples from sulfoxide chemistry underscore the potential for aryne intermediates to engage with sulfur-containing functional groups, a concept that could extend to sulfone chemistry under appropriate conditions. An unprecedented aryne 1,2,3,5-tetrasubstitution has been achieved using 3-silylbenzyne and aryl allyl sulfoxide. lookchem.com
Ligand Coupling Phenomena in Sulfur Chemistry
Ligand coupling reactions involving hypervalent sulfur species, particularly sulfuranes, represent a significant area of mechanistic investigation. core.ac.ukcapes.gov.br These reactions provide a pathway for the formation of new carbon-carbon bonds without the need for transition metals. researchgate.netthieme-connect.com The general concept involves the formation of a hypervalent intermediate, such as a σ-sulfurane, from which two ligands are reductively eliminated to form a new coupled product. core.ac.ukprinceton.edu
The reaction of sulfoxides with Grignard reagents is a classic example that is thought to proceed through a ligand coupling mechanism on a σ-sulfurane intermediate. researchgate.netrsc.org For instance, the reaction of t-butyl 2-pyridyl sulfoxide with phenylmagnesium bromide yields 2-phenylpyridine, a ligand coupling product. researchgate.net This process is believed to involve the initial attack of the Grignard reagent on the sulfoxide to form the sulfurane, which then undergoes reductive extrusion. worktribe.com
The stereochemistry of these reactions provides further evidence for the proposed mechanism. For example, ligand coupling reactions of homochiral sulfoxides with 1-naphthylmagnesium bromide can produce atropisomeric 1,1'-binaphthyls with high enantiomeric excess, suggesting a well-defined transition state. rsc.org The efficiency and selectivity of these coupling reactions can be influenced by the electronic nature of the ligands involved. worktribe.com While pioneered decades ago, the synthetic utility of ligand coupling on sulfur has seen renewed interest, with applications in forming C(sp2)–C(sp2) bonds from various precursors, including those generated from arynes and sulfoxides. researchgate.netthieme-connect.com
Influence of Substituents on Reaction Rates and Selectivity
The influence of substituents on the rate and selectivity of electrophilic aromatic substitution reactions, such as sulfonation, is a well-established principle in organic chemistry. lumenlearning.comnumberanalytics.com Substituents are broadly classified as either activating or deactivating based on their effect on the reaction rate compared to unsubstituted benzene. minia.edu.eg
Activating groups are typically electron-donating, increasing the electron density of the aromatic ring and thereby stabilizing the positively charged σ-complex intermediate. libretexts.org This leads to a faster reaction rate. masterorganicchemistry.comnumberanalytics.com Examples include alkyl groups (like the methyl group in toluene), hydroxyl groups, and amino groups. numberanalytics.com These groups generally direct incoming electrophiles to the ortho and para positions. libretexts.org
Deactivating groups, conversely, are electron-withdrawing, which decreases the electron density of the ring and destabilizes the σ-complex, slowing the reaction rate. masterorganicchemistry.comnumberanalytics.com The sulfonyl group itself is a deactivating group. numberanalytics.commasterorganicchemistry.com Other examples include nitro groups and carbonyl groups, which typically direct incoming electrophiles to the meta position. numberanalytics.com Halogens are an interesting exception, as they are deactivating due to their inductive effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.org
In the context of forming this compound from the sulfonation of toluene, the methyl group of toluene is an activating, ortho-, para-director. This directing effect explains why the sulfonyl group attaches at the ortho and para positions relative to the methyl group. The relative yields of the ortho and para isomers can be influenced by factors such as reaction temperature. numberanalytics.comvaia.com For instance, in the sulfonation of toluene, lower temperatures often favor the formation of the para product, while higher temperatures can lead to different product ratios. vaia.com
Studies on the reactions of p-toluenesulfonic anhydride with various arenes have shown that electron-donating groups on the arene accelerate the rate of reaction, while electron-withdrawing groups decrease it, consistent with the principles of electrophilic aromatic substitution. core.ac.uk
Table of Reaction Influences
| Factor | Influence on Sulfonation | Reference |
| Substituents | Electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. | numberanalytics.comnumberanalytics.com |
| Temperature | Increasing temperature can increase the reaction rate but may also lead to side reactions and reduced selectivity. | numberanalytics.comnumberanalytics.com |
| Sulfonating Agent | The choice of agent (e.g., sulfuric acid vs. sulfur trioxide) significantly impacts the reaction rate and orientation. | numberanalytics.com |
An in-depth examination of the theoretical and computational chemistry of this compound reveals significant insights into its structure, stability, and reactivity. While specific research on the o,p' isomer is limited, extensive studies on the closely related p,p' isomer and other aromatic sulfones provide a robust framework for understanding its chemical nature.
Research Applications of O,p Ditolyl Sulfone
Use as a Synthetic Intermediate
Unsymmetrical diaryl sulfones are valuable intermediates in organic synthesis. For instance, di-p-tolyl sulfone has been used in the synthesis of isomeric p-tolylpyridines through photochemical decomposition. chemicalbook.comscbt.com It is plausible that this compound could be employed in similar photochemical or thermal fragmentation reactions to generate specific radical or ionic intermediates for constructing complex molecules. tandfonline.com
Role in Materials Science
Diaryl sulfones are important monomers for high-performance polymers. smolecule.comtuntunplastic.com The introduction of an unsymmetrical monomer like this compound into a polymerization process could be a strategy to modify polymer properties. The asymmetry could disrupt chain packing, potentially leading to polymers with lower crystallinity, improved solubility, or different mechanical and thermal properties compared to polymers made from symmetrical monomers like di-p-tolyl sulfone or diphenyl sulfone.
Advanced Analytical Methodologies in O,p Ditolyl Sulfone Research
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the chemical analysis of O,p'-ditolyl sulfone, providing fundamental insights into its molecular structure and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, the aromatic protons exhibit complex splitting patterns due to the unsymmetrical substitution on the phenyl rings. The protons on the ortho-substituted ring and the para-substituted ring will have distinct chemical shifts and coupling constants, allowing for their differentiation. The methyl protons on both tolyl groups will appear as singlet peaks, but their chemical shifts may differ slightly due to their different positions relative to the sulfone group.
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. researchgate.net The carbon atoms of the two aromatic rings will resonate at different frequencies, and the chemical shifts of the methyl carbons will also be distinct. The application of quantitative NMR (qNMR) can be used to determine the ratio of isomers in a mixture or to assess the purity of a sample. ox.ac.uksigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Aromatic Protons | 7.0 - 8.0 |
| ¹H | Methyl Protons | 2.3 - 2.5 |
| ¹³C | Aromatic Carbons | 120 - 145 |
| ¹³C | Methyl Carbons | 20 - 22 |
| ¹³C | Sulfonyl Carbon | ~140 |
Note: These are predicted ranges and actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. wiley.com The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of the sulfone group and the aromatic rings.
The most prominent features in the IR spectrum are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfone group. These typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The presence of these two intense absorptions is a strong indicator of a sulfone functionality.
Additionally, the spectrum will show characteristic absorptions for the aromatic rings. C-H stretching vibrations of the aromatic protons are observed above 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. libretexts.org The substitution pattern on the aromatic rings (ortho and para) can also be inferred from the pattern of C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. libretexts.org
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Strong |
| Sulfone (SO₂) | Symmetric Stretch | 1160 - 1120 | Strong |
| Aromatic C-H | Stretch | > 3000 | Medium to Weak |
| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |
| Aromatic C-H | Out-of-plane Bend | 900 - 650 | Medium to Strong |
Chromatographic Separation Techniques for Isomeric Analysis
The synthesis of ditolyl sulfones often results in a mixture of isomers (o,p'-, p,p'-, m,p'-, etc.). The separation and quantification of these isomers are critical for quality control and for understanding reaction mechanisms.
High-Performance Liquid Chromatography (HPLC) for Ditolyl Sulfone Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of ditolyl sulfone isomers. google.comgoogleapis.com Due to the slight differences in polarity and shape of the isomers, reversed-phase HPLC is a commonly employed method. sielc.comresearchgate.net
In a typical reversed-phase setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com The isomers will exhibit different retention times based on their relative affinities for the stationary and mobile phases. The p,p'-isomer, being more symmetrical, may have a different retention behavior compared to the less symmetrical o,p'-isomer.
The choice of column is crucial for achieving good separation. mtc-usa.com Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions. mtc-usa.com Optimization of the mobile phase composition, flow rate, and temperature is necessary to achieve baseline separation of all isomers. UV detection is commonly used, as the aromatic rings of the ditolyl sulfone isomers absorb strongly in the UV region.
Mass Spectrometry for Molecular Identification and Fragmentation Studies
Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. spectroscopyonline.com When coupled with fragmentation techniques (MS/MS), it can also offer valuable structural information. nih.gov
For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry can be used to confirm the elemental formula.
The fragmentation pattern of this compound under electron ionization (EI) or other ionization methods can help in its structural confirmation. Common fragmentation pathways for sulfones involve cleavage of the carbon-sulfur bonds and rearrangements. The loss of one of the tolyl groups (C₇H₇) or the sulfonyl group (SO₂) are expected fragmentation pathways. The fragmentation patterns of different isomers can sometimes be distinguished, aiding in their identification. libretexts.orgmiamioh.edu
Spectroscopic Analysis of Reaction Products and Intermediates
Spectroscopic techniques are vital for monitoring the progress of reactions that produce or consume this compound and for identifying any reaction intermediates. nih.govsemanticscholar.org For instance, in the synthesis of ditolyl sulfones from the reaction of toluene (B28343) with a sulfonating agent, IR or NMR spectroscopy can be used to track the disappearance of starting materials and the appearance of the sulfone products.
In studies of the reactions of this compound, such as its decomposition or further functionalization, spectroscopy can identify the resulting products. researchgate.net For example, if the sulfone is cleaved, the formation of new compounds can be detected by the appearance of new characteristic peaks in their NMR or IR spectra. The identification of transient or unstable reaction intermediates can sometimes be achieved using specialized techniques like in-situ IR or NMR, or by trapping the intermediates and analyzing them. nih.govmdpi.comnih.gov
Non Clinical and Materials Science Applications of O,p Ditolyl Sulfone
O,p'-ditolyl Sulfone as a Key Intermediate in Organic Synthesis
In the realm of synthetic organic chemistry, diaryl sulfones are recognized as stable and versatile intermediates. Their utility stems from the reactivity of the sulfonyl group and the attached aromatic rings.
Diaryl sulfones can serve as precursors for the synthesis of complex heterocyclic structures. Specifically, the related compound di-p-tolyl sulfone has been utilized in the synthesis of isomeric p-tolylpyridines (α, β, and γ) through a photochemical decomposition process. chemicalbook.comsigmaaldrich.comscbt.comsigmaaldrich.comsigmaaldrich.com This reaction demonstrates the utility of the diaryl sulfone framework as a building block in photolytic reactions to generate substituted aromatic compounds. sigmaaldrich.com The synthesis proceeds via the photolysis of the sulfone in a pyridine (B92270) solvent, leading to the formation of the different isomers of p-tolylpyridine. sigmaaldrich.com This established transformation for a closely related isomer highlights a potential synthetic pathway where this compound could be explored for creating specifically substituted pyridines.
Application in Organic Light Emitting Diode (OLED) Material Development
The development of high-performance materials for organic light-emitting diodes (OLEDs) is a major focus of modern materials science. frontiersin.orgrsc.org Sulfone-containing compounds, particularly diphenyl sulfone derivatives, have garnered significant interest for their potential in creating highly efficient OLEDs. rsc.orgossila.commdpi.com
The unique tetrahedral geometry of the sulfonyl group in diaryl sulfones also plays a critical role. ossila.commdpi.com This non-planar structure can disrupt molecular packing and π-conjugation, which helps in achieving a large energy gap between the singlet and triplet excited states, a desirable feature for blue light emitters. ossila.com Diphenyl sulfone derivatives have been successfully incorporated into TADF emitters, leading to OLED devices with high external quantum efficiencies (EQE). ossila.comresearchgate.net For instance, the first popular sulfone-based blue TADF emitter, Cz-PS (DTC-DPS), enabled a blue OLED with a high EQE of 10%. ossila.com Research continues to explore various sulfone derivatives to create efficient and stable blue OLEDs, which remain a significant challenge in the display and lighting industries. mdpi.com
Table 1: Performance of Representative Sulfone-Based OLED Emitters
| Emitter Name | Host Material | Max. EQE (%) | Emission Color | CIE Coordinates |
| DiKTa | - | 19.4% | Blue | Not Specified |
| DOBDiKTa | mCP | 17.4% | Blue | (0.14, 0.12) |
| PMSO | Doped Device | 6.8% | Deep Blue | (0.152, 0.077) |
| DB16 | Neat Film | Not Specified (Max Brightness: 178 cd/m²) | Deep Blue | Not Specified |
| DB17 | Neat Film | Not Specified (Max Brightness: 660 cd/m²) | Blue-Green | Not Specified |
This table presents performance data for various sulfone-containing OLED emitters as reported in scientific literature to illustrate their potential in enhancing device efficiency. ossila.commdpi.com
Broader Utilization of Sulfones in Organocatalysis and Asymmetric Synthesis
The sulfone functional group, the defining feature of this compound, imparts a versatile reactivity that has been extensively exploited in the fields of organocatalysis and asymmetric synthesis. capes.gov.brrsc.orgnih.gov Asymmetric organocatalysis has emerged as a powerful method for producing optically active compounds, and sulfones have become important substrates in this area due to their numerous transformation possibilities. nih.gov
Sulfones exhibit a remarkable chemical duality, capable of acting as both nucleophiles and electrophiles depending on the reaction conditions and the molecular structure. capes.gov.brresearchgate.netresearchgate.net This "chemical chameleon" nature makes them highly versatile building blocks in organic synthesis. researchgate.net For example, vinyl sulfones are recognized as excellent electrophiles, readily participating in reactions like Michael additions. capes.gov.brrsc.orgthieme-connect.com Conversely, the protons on the carbon atom adjacent (alpha) to the sulfonyl group are acidic, allowing for deprotonation to form a stabilized carbanion, which is a potent nucleophile. researchgate.net Molecules containing two sulfone groups, such as bissulfones, can be used as either nucleophiles or electrophiles, leading to novel methodologies for forming carbon-carbon bonds. capes.gov.brrsc.org This ambiphilic reactivity allows sulfones to act as synthetic equivalents for a wide array of synthons that would otherwise be difficult to access directly. researchgate.net
The sulfone group is a cornerstone in many modern enantioselective reactions, which are crucial for the synthesis of chiral molecules, particularly for pharmaceuticals. nih.govdicp.ac.cn Chiral sulfones are valuable intermediates that can be converted into a variety of other functional groups. dicp.ac.cn
A wide range of catalytic asymmetric reactions have been developed using sulfone-containing substrates. These include:
Asymmetric Conjugate Additions: The addition of carbon nucleophiles to α,β-unsaturated sulfones provides a direct route to optically active sulfones. nih.gov The use of bifunctional organocatalysts, such as those derived from cinchona alkaloids, can achieve excellent enantioselectivity and high yields under mild conditions. nih.gov
Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of unsaturated sulfones is a highly efficient method for producing chiral sulfones. dicp.ac.cn This approach has been successfully applied to a broad range of substrates, including those with significant steric hindrance, yielding products with excellent enantioselectivities (up to 99.9% ee). dicp.ac.cn
Enzymatic Cyclopropanation: Engineered enzymes have been used as carbene transferases for the highly enantioselective cyclopropanation of olefins using sulfone diazo compounds as precursors. digitellinc.com This biocatalytic method yields optically active sulfonyl cyclopropanes with high yields and enantioselectivity. digitellinc.com
The development of these methodologies underscores the importance of sulfones in providing access to complex, enantiomerically enriched molecules. capes.gov.brrsc.orgresearchgate.net
Table 2: Examples of Enantioselective Reactions with Sulfone Substrates
| Reaction Type | Substrate Type | Catalyst System | Enantiomeric Excess (ee) |
| Conjugate Addition | α,β-Unsaturated Sulfones | Cinchona Alkaloid-Based Organocatalyst | Excellent |
| Asymmetric Hydrogenation | 3,3-Diaryl α,β-Unsaturated Sulfones | Rh-(R,R)-f-spiroPhos | 94 - 99.9% |
| Asymmetric Hydrogenation | (E)-3-Alkyl-3-aryl α,β-Unsaturated Sulfones | Rh-(R,R)-f-spiroPhos | 93 - 99.4% |
| Michael Addition | α-Amido Sulfone to Ynones | Cinchona-Alkaloid-Derived Catalyst | Up to 97% |
| Cyclopropanation | Vinylarenes with Sulfone Diazos | Engineered Myoglobin Biocatalyst | Up to 99% |
This table summarizes findings from various studies on asymmetric synthesis, showcasing the high enantioselectivity achievable with sulfone-containing compounds. nih.govdicp.ac.cndigitellinc.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing and purifying O,p'-ditolyl sulfone in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of toluene derivatives followed by oxidation. For purification, activated carbon coupled with ion-exchange resins effectively removes impurities, achieving >99.8% purity. Activated carbon adsorbs organic contaminants, while resins capture ionic residues. Post-synthesis, catalytic hydrogenation can further refine the product . FT-IR analysis (peak at ~1322 cm⁻¹ for S=O stretching) confirms structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing This compound?
- Methodological Answer :
- FT-IR : Identifies sulfone groups via S=O symmetric/asymmetric stretching vibrations (1322–1150 cm⁻¹) .
- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular weight confirmation (e.g., m/z 290.337 for Demeton S-sulfone) and fragmentation patterns for structural elucidation .
- NMR : ¹H and ¹³C NMR resolve aryl and sulfone group environments, with deshielded protons near sulfone moieties .
Q. How can researchers design experiments to assess the environmental persistence of This compound?
- Methodological Answer : Use a completely randomized design with triplicate samples to test degradation under varying conditions (pH, UV exposure, microbial activity). Quantify residues via HPLC-MS and apply one-way ANOVA to compare degradation rates across treatments. Include positive controls (e.g., known degradable sulfones) and calculate IC₅₀ values for ecotoxicity .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations improve understanding of This compound interactions in biological systems?
- Methodological Answer : Extend the CHARMM General Force Field (CGenFF) to model sulfonyl groups. Parameterize bond angles, dihedrals, and partial charges using quantum mechanical (QM) data (e.g., MP2/6-31+G(d,p)). Validate against experimental crystal structures and vibrational frequencies. Simulate solvation dynamics to assess sulfone-water interactions and ligand-binding affinities in enzymes .
Q. What mechanisms explain the CO₂ adsorption efficiency of This compound-functionalized MOFs?
- Methodological Answer : Perform Grand Canonical Monte Carlo (GCMC) simulations to identify CO₂ binding sites. Sulfone moieties create polar pockets with van der Waals and electrostatic interactions (64.9% dispersion, 30.1% electrostatics). Experimentally, measure adsorption isotherms at 273–295 K and calculate binding energies (~35 kJ/mol) via the Clausius-Clapeyron equation. Correlate with FTIR shifts in S=O vibrations under CO₂ exposure .
Q. How should researchers address contradictions in sulfone bioactivity data across studies?
- Methodological Answer : Conduct meta-analysis with stringent inclusion criteria (e.g., purity >95%, consistent assay protocols). Apply Tukey’s HSD test to compare IC₅₀ values across studies, adjusting for batch effects. Validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for sulfone hydrolysis byproducts via LC-MS .
Q. What strategies enhance the electrochemical stability of sulfone-based electrolytes in lithium batteries?
- Methodological Answer : Optimize solvent-Li⁺ coordination by blending This compound with cyclic carbonates (e.g., ethylene carbonate). Use DFT calculations to predict oxidation potentials from HOMO energies. Experimentally, cycle batteries at 4.5 V vs. Li/Li⁺ and analyze SEI composition via XPS. Correlate stability with sulfone electron-withdrawing effects .
Data Analysis & Reporting
Q. What statistical frameworks are recommended for analyzing sulfone toxicity data?
- Methodological Answer : Use dose-response models (e.g., probit or logit) with bootstrap confidence intervals. For multivariate data, apply principal component analysis (PCA) to separate sulfone-specific effects from confounding variables. Report inhibition percentages with standard deviations and p-values from one-way ANOVA (α=0.05) .
Q. How should researchers validate analytical methods for quantifying This compound in complex matrices?
- Methodological Answer : Follow USP guidelines for intra-lab validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
